3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3,4,5-Trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a tetrahydrofuran (oxolane) moiety at position 5 and a 3,4,5-trimethoxybenzamide group at position 2 (Figure 1). The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and bioactivity, particularly in antimicrobial and antifungal applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-21-11-7-9(8-12(22-2)13(11)23-3)14(20)17-16-19-18-15(25-16)10-5-4-6-24-10/h7-8,10H,4-6H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOFTOUXBAWXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the oxadiazole intermediate.
Formation of the Trimethoxybenzamide Core: The trimethoxybenzamide core is synthesized by reacting 3,4,5-trimethoxybenzoic acid with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the oxadiazole or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trimethoxybenzamide core is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . The oxadiazole ring may contribute to binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with variable substitutions influencing bioactivity. Below is a comparative analysis with key analogues:
Note: Molecular formula and weight for the target compound are inferred from (ID: BJ04755), which describes a related compound with a morpholine-sulfonyl group.
Key Structural and Pharmacological Insights
Substituent Effects on Bioactivity: The 3,4,5-trimethoxybenzamide group, common to the target compound and its triethoxyphenyl analog , enhances lipophilicity, which correlates with improved membrane penetration in antifungal agents like LMM5 and LMM11 . Oxolane vs. Furan/Thiophene: Oxolane (tetrahydrofuran) in the target compound may confer greater metabolic stability compared to furan or thiophene substituents, which are prone to oxidation . Sulfur vs.
Antifungal Activity :
- LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, with LMM5 showing lower MIC values (50 μg/mL vs. 100 μg/mL for LMM11) . The target compound’s lack of sulfamoyl groups may reduce Trr1 affinity but improve selectivity.
Synthetic Accessibility :
- The target compound can be synthesized via cyclocondensation of hydrazides with oxazolones, as demonstrated for trimethoxyphenyl-linked analogs .
Biological Activity
3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that incorporates a benzamide structure with a 1,3,4-oxadiazole moiety and an oxolane ring. This unique combination suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its biological activity based on recent research findings.
Chemical Structure
The molecular structure of 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:
This structure is characterized by the presence of methoxy groups on the benzene ring and the oxadiazole and oxolane moieties that contribute to its biological properties.
Antimicrobial Activity
Recent studies indicate that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:
- Antibacterial Properties : Research has shown that derivatives of the 1,3,4-oxadiazole scaffold demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.25 µg/mL against resistant strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| HSGN-237 | MRSA | 0.25 |
| HSGN-238 | E. coli | 0.25 |
Anticancer Activity
The potential anticancer properties of 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been explored in various studies. The compound exhibits cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The oxadiazole moiety is known for its role in inhibiting key enzymes involved in cell wall synthesis and metabolic pathways essential for bacterial survival . Additionally, the benzamide structure may facilitate interactions with cancer-related pathways.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Dhumal et al. (2016) focused on a series of oxadiazole derivatives which included compounds similar to 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. The results indicated strong inhibition against Mycobacterium bovis BCG both in active and dormant states .
- Anticancer Research : In another investigation by Desai et al., the anticancer potential was evaluated against various human cancer cell lines. The results showed significant cytotoxicity correlated with increased concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
